molecular formula C55H45ClOP3Ru B8134868 Carbonylchlorohydrotris(triphenylphosphine)ruthenium

Carbonylchlorohydrotris(triphenylphosphine)ruthenium

Cat. No.: B8134868
M. Wt: 951.4 g/mol
InChI Key: MVJRXTSUBHUUPN-UHFFFAOYSA-M
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Description

Carbonylchlorohydrotris(triphenylphosphine)ruthenium is a coordination compound with the chemical formula [RuHCl(CO)(PPh3)3]. It is commonly used as a catalyst in various organic synthesis reactions, including hydrogenation, transfer hydrogenation, and C-C bond-forming reactions . This compound is known for its stability and effectiveness in catalysis, making it a valuable tool in both academic research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Carbonylchlorohydrotris(triphenylphosphine)ruthenium can be synthesized through the reaction of ruthenium trichloride with triphenylphosphine and carbon monoxide in the presence of a reducing agent such as sodium borohydride. The reaction typically takes place in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the concentration of reactants, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Carbonylchlorohydrotris(triphenylphosphine)ruthenium undergoes various types of reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include hydrogen gas, primary alcohols, and dienes. The reactions typically occur under mild conditions, such as room temperature and atmospheric pressure, although some reactions may require elevated temperatures and pressures .

Major Products

The major products formed from reactions involving this compound include hydrogenated alkanes, alcohols, and various carbon-carbon bonded compounds .

Mechanism of Action

The mechanism by which carbonylchlorohydrotris(triphenylphosphine)ruthenium exerts its catalytic effects involves the coordination of the ruthenium center with substrates, facilitating the transfer of hydrogen atoms or the formation of carbon-carbon bonds. The molecular targets include alkenes, alkynes, and other unsaturated organic molecules. The pathways involved typically include oxidative addition, migratory insertion, and reductive elimination .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Carbonylchlorohydrotris(triphenylphosphine)ruthenium is unique due to its combination of ligands, which provides a balance of stability and reactivity. This makes it particularly effective as a catalyst in a variety of organic synthesis reactions .

Properties

IUPAC Name

carbon monoxide;chlororuthenium;triphenylphosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C18H15P.CO.ClH.Ru/c3*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2;;/h3*1-15H;;1H;/q;;;;;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVJRXTSUBHUUPN-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[O+].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Ru]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C55H45ClOP3Ru
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

951.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16971-33-8
Record name Carbonylchlorohydrotris(triphenylphosphine)ruthenium
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.304
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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